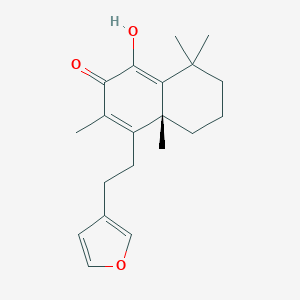

Leojaponin

Descripción general

Descripción

Leojaponin is a labdane diterpene . It can be isolated from the EtOH extract of the herb of Leonurus japonicus .

Synthesis Analysis

This compound was isolated from the EtOH extract of the herb of Leonurus japonicus . The structures of this compound were elucidated by physical and spectroscopic analysis, and the relative configuration of the chiral C-9 carbon was determined by a computational method .Molecular Structure Analysis

The molecular formula of this compound is C20H26O3 . It has a unique cross-conjugated α,β-unsaturated ketone system .Chemical Reactions Analysis

The chemical structures of this compound were elucidated using 1D and 2D NMR spectroscopic analysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 314.42 . It is a light yellow oil .Aplicaciones Científicas De Investigación

Chemical Structure and Isolation

Leojaponin, a labdane diterpene, has been identified and isolated from the herb of Leonurus japonicus. Extensive physical and spectroscopic analysis has been conducted to elucidate its structure, with a unique focus on the determination of the relative configuration of chiral carbons and analysis of possible biogenesis pathways (Wu et al., 2015).

Anti-Inflammatory and Autophagy Restoration

This compound has shown significant potential in the inhibition of NLRP3 inflammasome activation. It works by restoring autophagy, primarily through the upregulation of RAPTOR phosphorylation. This mechanism has been extensively studied in the context of inflammasome-related diseases such as rheumatoid arthritis, with this compound being highlighted for its therapeutic potential in these areas (Zhang et al., 2021).

Enzyme Inhibition

This compound has been investigated for its inhibitory activities on acetylcholinesterase (AChE) and prolyl oligopeptidase (POP), two enzymes relevant in neurodegenerative diseases. It was identified as an active component against POP in the aerial parts of Leonurus sibiricus L., a plant used in Brazilian folk medicine (Zachow et al., 2017).

Cytoprotective Effects

Research has also demonstrated the cytoprotective effects of this compound against glutamate-induced toxicity in primary cortical cultured neurons. Among other diterpenes isolated, this compound exhibited significant cytoprotective activities, suggesting its potential role in neuroprotective strategies (Moon, 2010).

Mecanismo De Acción

Leojaponin inhibits NLRP3 inflammasome activation in both J774A.1 cells and bone marrow-derived macrophages in a dose-dependent manner . Moreover, this compound suppressed NLRP3-mediated ASC specks formation and ASC oligomerization . These activities of this compound depend on restoration of autophagy via promoting RAPTOR phosphorylation .

Propiedades

IUPAC Name |

(4aR)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,22H,5-7,9-10H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGVMFNPNJNFV-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

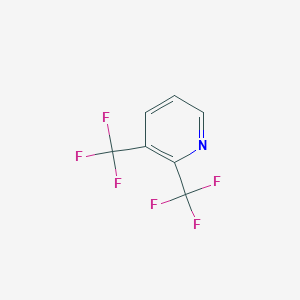

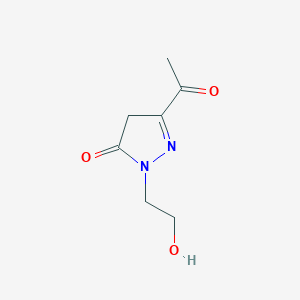

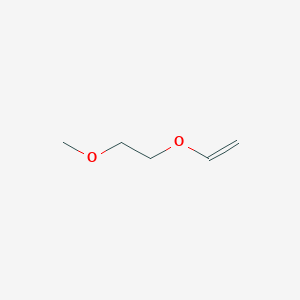

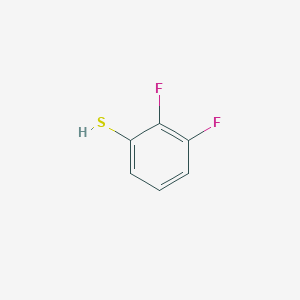

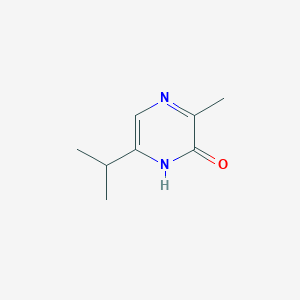

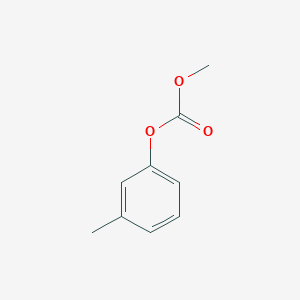

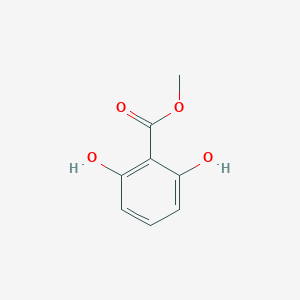

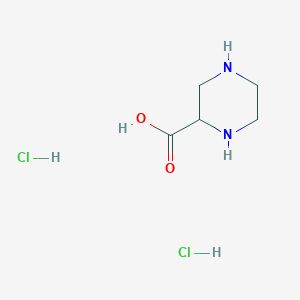

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

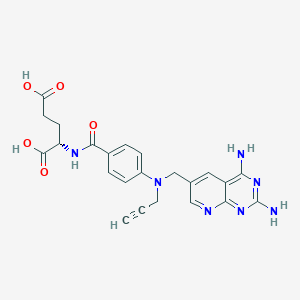

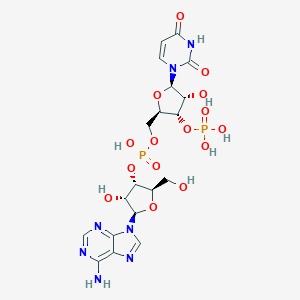

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)